2-phenyl-N-[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]acetamide
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Overview
Description
2-PHENYL-N-[2,4,6-TRIOXO-1-PHENYL-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]ACETAMIDE: is a complex organic compound characterized by its unique pyrrolo[2,3-d]pyrimidine core This compound is notable for its trifluoromethyl group, which imparts significant chemical stability and biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-PHENYL-N-[2,4,6-TRIOXO-1-PHENYL-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]ACETAMIDE typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of the trifluoromethyl group through nucleophilic substitution reactions. The final step involves the acylation of the amide group using phenylacetyl chloride under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.
Reduction: Reduction reactions can target the oxo groups, converting them to hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Industry: The compound’s stability and reactivity make it useful in the development of advanced materials and chemical sensors.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The trifluoromethyl group enhances its binding affinity to target proteins, while the oxo groups participate in hydrogen bonding and electrostatic interactions. These interactions can inhibit enzyme activity or modulate receptor functions, leading to various biological effects.
Comparison with Similar Compounds
- 2-PHENYL-N-[2,4,6-TRIOXO-1-PHENYL-5-(METHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]ACETAMIDE
- 2-PHENYL-N-[2,4,6-TRIOXO-1-PHENYL-5-(ETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]ACETAMIDE
Uniqueness: The presence of the trifluoromethyl group in 2-PHENYL-N-[2,4,6-TRIOXO-1-PHENYL-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]ACETAMIDE imparts unique chemical stability and biological activity compared to its methyl and ethyl analogs. This makes it particularly valuable in applications requiring high stability and specific biological interactions.
Properties
Molecular Formula |
C21H15F3N4O4 |
---|---|
Molecular Weight |
444.4 g/mol |
IUPAC Name |
2-phenyl-N-[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]acetamide |
InChI |
InChI=1S/C21H15F3N4O4/c22-21(23,24)20(27-14(29)11-12-7-3-1-4-8-12)15-16(25-18(20)31)28(19(32)26-17(15)30)13-9-5-2-6-10-13/h1-10H,11H2,(H,25,31)(H,27,29)(H,26,30,32) |
InChI Key |
OAFSPDBCOWXMSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2(C3=C(NC2=O)N(C(=O)NC3=O)C4=CC=CC=C4)C(F)(F)F |
Origin of Product |
United States |
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